molecular formula C7H5Cl2F B1487586 1-Chloro-3-(chloromethyl)-5-fluorobenzene CAS No. 79944-65-3

1-Chloro-3-(chloromethyl)-5-fluorobenzene

Cat. No.: B1487586
CAS No.: 79944-65-3
M. Wt: 179.02 g/mol
InChI Key: XKFGZKBYLFDLMS-UHFFFAOYSA-N
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Description

1-Chloro-3-(chloromethyl)-5-fluorobenzene (CAS: 79944-65-3) is a halogenated aromatic compound with the molecular formula C₇H₅Cl₂F and a molar mass of 189.02 g/mol. Its structure features a benzene ring substituted with:

  • A chlorine atom at position 1,
  • A chloromethyl (-CH₂Cl) group at position 3,
  • A fluorine atom at position 4.

The chloromethyl group enhances reactivity, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

1-chloro-3-(chloromethyl)-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2F/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFGZKBYLFDLMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695160
Record name 1-Chloro-3-(chloromethyl)-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79944-65-3
Record name 1-Chloro-3-(chloromethyl)-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Chloro-3-(chloromethyl)-5-fluorobenzene, also known by its CAS number 79944-65-3, is a chlorinated aromatic compound with significant biological activity. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

This compound has the following characteristics:

  • Molecular Formula : C7H5Cl2F
  • Molecular Weight : 176.02 g/mol
  • Physical State : Typically exists as a colorless to pale yellow liquid.

The compound is notable for its halogenated structure, which contributes to its reactivity and potential biological interactions.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential antimicrobial and anticancer properties. The presence of chlorine and fluorine atoms enhances its interaction with biological molecules.

Antimicrobial Activity

Research indicates that compounds with similar halogenated structures exhibit antimicrobial properties. For instance, chlorinated compounds are often effective against a range of bacteria and fungi due to their ability to disrupt cell membranes or inhibit enzymatic functions.

The mechanism through which this compound exerts its biological effects is primarily through:

  • Nucleophilic Substitution Reactions : The chlorine atoms can be replaced by nucleophiles, leading to the formation of new compounds that may possess different biological activities.
  • Interaction with Enzymes : The compound may bind to specific enzymes or receptors in microbial cells, altering their activity and leading to cell death or inhibition of growth.

Case Studies

Several studies have documented the effects of halogenated compounds similar to this compound:

  • Antibacterial Studies : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that chlorinated aromatic compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of the halogen substituents in enhancing antimicrobial potency .
  • Cytotoxicity in Cancer Cells : Research published in Cancer Letters indicated that fluorinated benzene derivatives could induce apoptosis in cancer cell lines. The study suggested that the presence of fluorine enhances the lipophilicity of the compound, facilitating its penetration into cell membranes .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructureBiological Activity
1-Chloro-4-(chloromethyl)benzeneCl-C6H4-CH2ClModerate antibacterial
2-Fluoro-4-chlorophenolF-C6H4-ClAntimicrobial
4-Bromo-2-fluorobenzoic acidBr-C6H4-COOHCytotoxic to cancer cells

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities but differ in substituents or functional groups:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents CAS Number
1-Chloro-3-(chloromethyl)-5-fluorobenzene C₇H₅Cl₂F 189.02 Cl (1), -CH₂Cl (3), F (5) 79944-65-3
1-Chloro-3-ethenyl-5-fluorobenzene C₈H₆ClF 156.58 Cl (1), -CH=CH₂ (3), F (5) 1602840-78-7
3-Fluoro-5-trifluoromethylbenzyl chloride C₈H₅ClF₄ 220.57 -CH₂Cl (1), F (3), -CF₃ (5) N/A
1-Chloro-3-(chloromethyl)-5-nitrobenzene C₇H₅Cl₂NO₂ 206.02 Cl (1), -CH₂Cl (3), -NO₂ (5) 693225-87-5
1-Bromo-3-chloro-5-fluorobenzene C₆H₃BrClF 224.45 Br (1), Cl (3), F (5) N/A

Physicochemical Properties

  • Reactivity :

    • The chloromethyl group in the target compound enables nucleophilic substitution reactions, making it reactive in alkylation or cross-coupling reactions. In contrast, 1-chloro-3-ethenyl-5-fluorobenzene (with an ethenyl group) is more suited for polymerization or Diels-Alder reactions due to its conjugated double bond .
    • 3-Fluoro-5-trifluoromethylbenzyl chloride exhibits enhanced electron-withdrawing effects from the -CF₃ group, which can direct electrophilic substitution reactions to specific ring positions .
    • The nitro group in 1-chloro-3-(chloromethyl)-5-nitrobenzene increases acidity and stabilizes negative charges, favoring reactions like nitration reductions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Chloro-3-(chloromethyl)-5-fluorobenzene
Reactant of Route 2
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